molecular formula C14H12BrFN2 B4219380 2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide

2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide

Cat. No.: B4219380
M. Wt: 307.16 g/mol
InChI Key: PBKHKHWPGUFBER-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide is an organic compound that features a fluorinated phenyl group attached to an isoindoliniminium core

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide typically involves a multi-step process. One common method includes the reaction of 2-fluorobenzaldehyde with phthalimide in the presence of a suitable catalyst to form the intermediate product. This intermediate is then subjected to further reactions, such as bromination, to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific solvents, to enhance yield and purity.

Chemical Reactions Analysis

2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo substitution reactions with different reagents, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide can be compared with other similar compounds, such as:

  • 2-(2-chlorophenyl)-1-isoindoliniminium bromide
  • 2-(2-bromophenyl)-1-isoindoliniminium bromide
  • 2-(2-methylphenyl)-1-isoindoliniminium bromide These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2.BrH/c15-12-7-3-4-8-13(12)17-9-10-5-1-2-6-11(10)14(17)16;/h1-8,16H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKHKHWPGUFBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 3
2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 4
2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 5
2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide
Reactant of Route 6
2-(2-fluorophenyl)-3H-isoindol-1-imine;hydrobromide

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